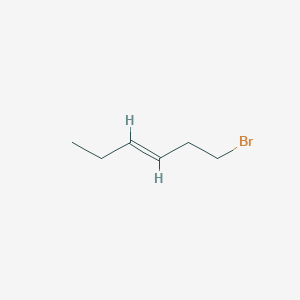

1-Bromo-3-hexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-bromohex-3-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNATJOWAYTBGM-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stability of (Z)-1-Bromo-3-hexene vs (E)-1-Bromo-3-hexene: A Technical Analysis

An In-depth Examination for Researchers and Drug Development Professionals

The relative thermodynamic stability of geometric isomers is a critical consideration in the fields of synthetic chemistry, materials science, and drug development. The spatial arrangement of atoms, even in seemingly minor variations such as cis (Z) and trans (E) configurations around a double bond, can profoundly influence a molecule's physical properties, reactivity, and biological activity. This technical guide provides a comprehensive analysis of the stability relationship between (Z)-1-Bromo-3-hexene and (E)-1-Bromo-3-hexene, offering insights for researchers and professionals engaged in molecular design and synthesis.

Comparative Stability: A Theoretical Overview

The primary determinant of the stability difference between (E) and (Z) isomers of 1-bromo-3-hexene is steric strain. The ethyl group and the bromomethyl group are the larger substituents on the C3 and C4 carbons of the hexene backbone, respectively.

-

In (E)-1-Bromo-3-hexene: The ethyl and bromomethyl groups are on opposite sides of the double bond. This arrangement minimizes steric repulsion, resulting in a lower overall energy and greater stability.

-

In (Z)-1-Bromo-3-hexene: The ethyl and bromomethyl groups are on the same side of the double bond. This proximity leads to significant steric hindrance, forcing the molecule into a higher energy conformation and reducing its overall stability.

This fundamental principle is a cornerstone of conformational analysis and is crucial for predicting reaction outcomes and understanding molecular behavior.

Experimental Determination of Isomer Stability

While direct calorimetric data for this compound isomers is elusive, several experimental protocols can be employed to determine the relative stabilities of alkene isomers. These methods provide quantitative data that can be used to validate theoretical predictions.

Heat of Hydrogenation

One of the most common methods for determining the relative stability of unsaturated compounds is by measuring their heat of hydrogenation. In this technique, the alkene is catalytically hydrogenated to its corresponding alkane. The amount of heat released during this exothermic reaction is inversely proportional to the stability of the original alkene. A more stable alkene, being at a lower energy state, will release less energy upon hydrogenation.

Experimental Workflow: Heat of Hydrogenation

Spectroscopic Data Analysis of 1-Bromo-3-hexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Bromo-3-hexene, a halogenated alkene of interest in organic synthesis and as a potential building block in pharmaceutical development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both the (E) and (Z) isomers of this compound. Detailed experimental protocols for acquiring these spectra are also presented, along with visualizations of the molecular structure and analytical workflow.

Note on Data: The spectroscopic data presented in this guide are predicted values based on established principles of spectroscopic theory. Experimental values may vary slightly depending on the specific instrumentation and conditions used.

Data Presentation

The predicted spectroscopic data for the (E) and (Z) isomers of this compound are summarized in the tables below for ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 300 MHz, CDCl₃)

| Assignment | (E)-1-Bromo-3-hexene | (Z)-1-Bromo-3-hexene |

| H1 | ~3.4 ppm (t, J = 7.0 Hz) | ~3.4 ppm (t, J = 7.0 Hz) |

| H2 | ~2.5 ppm (q, J = 7.0 Hz) | ~2.6 ppm (q, J = 7.0 Hz) |

| H3 | ~5.5 ppm (dt, J = 15.0, 6.5 Hz) | ~5.4 ppm (dt, J = 10.5, 7.0 Hz) |

| H4 | ~5.6 ppm (dt, J = 15.0, 6.0 Hz) | ~5.5 ppm (dt, J = 10.5, 7.0 Hz) |

| H5 | ~2.0 ppm (quint, J = 7.5 Hz) | ~2.1 ppm (quint, J = 7.5 Hz) |

| H6 | ~1.0 ppm (t, J = 7.5 Hz) | ~1.0 ppm (t, J = 7.5 Hz) |

¹³C NMR (Predicted, 75 MHz, CDCl₃)

| Assignment | (E)-1-Bromo-3-hexene | (Z)-1-Bromo-3-hexene |

| C1 | ~33 ppm | ~33 ppm |

| C2 | ~36 ppm | ~31 ppm |

| C3 | ~125 ppm | ~124 ppm |

| C4 | ~135 ppm | ~134 ppm |

| C5 | ~25 ppm | ~20 ppm |

| C6 | ~14 ppm | ~14 ppm |

Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |

| C-H (alkene) | Stretch | 3000 - 3100 |

| C-H (alkane) | Stretch | 2850 - 3000 |

| C=C (alkene) | Stretch | ~1650 (weak for trans, stronger for cis) |

| C-H (alkene) | Bend (trans) | ~965 (strong) |

| C-H (alkene) | Bend (cis) | ~700 (strong) |

| C-Br | Stretch | 500 - 600 |

Mass Spectrometry (MS) (Predicted)

| m/z | Assignment | Notes |

| 162/164 | [M]⁺ | Molecular ion peak, showing characteristic M and M+2 isotope pattern for bromine in a ~1:1 ratio. |

| 83 | [C₆H₁₁]⁺ | Loss of Br radical. |

| 55 | [C₄H₇]⁺ | Allylic fragmentation. |

| 41 | [C₃H₅]⁺ | Further fragmentation. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of approximately 15 ppm.

-

Employ a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 200 ppm.

-

Employ a pulse angle of 45-60 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, it can be analyzed neat.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound onto the ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (typically 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for the presence of characteristic absorption bands.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via Gas Chromatography (GC) for separation and purification prior to mass analysis.

-

Instrumentation: Utilize a GC system coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) to ensure elution of the compound.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 35) to a value that will encompass the molecular ion (e.g., 200).

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by the M and M+2 isotope peaks of nearly equal intensity.

Mandatory Visualization

The following diagrams provide a visual representation of the chemical structure and the logical workflow for spectroscopic analysis.

Caption: Structure of this compound with atom numbering for NMR signal assignment.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Synthesis of 1-Bromo-3-hexene from 3-hexen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-bromo-3-hexene from its precursor, 3-hexen-1-ol. This transformation is a fundamental process in organic synthesis, providing a versatile building block for the introduction of the 3-hexenyl moiety in the development of new chemical entities. This document outlines the prevalent synthetic methodologies, provides detailed experimental protocols, and summarizes key quantitative data to facilitate reproducible and efficient synthesis.

Introduction

The conversion of alcohols to alkyl halides is a cornerstone of organic chemistry. In the context of drug development and complex molecule synthesis, the specific conversion of 3-hexen-1-ol to this compound is of significant interest. The resulting allylic bromide is a reactive intermediate amenable to a variety of coupling reactions and nucleophilic substitutions, making it a valuable synthon. This guide will focus on two primary methods for this conversion: the use of phosphorus tribromide (PBr₃) and the Appel reaction.

Synthetic Methodologies

The primary challenge in the synthesis of this compound from 3-hexen-1-ol is to achieve a clean conversion without isomerization of the double bond or other side reactions. The two most common and effective methods are treatment with phosphorus tribromide and the Appel reaction, both of which typically proceed via an Sₙ2 mechanism, leading to inversion of stereochemistry if the starting alcohol is chiral at the carbinol center.

Reaction with Phosphorus Tribromide (PBr₃)

The reaction of a primary alcohol with phosphorus tribromide is a classic and reliable method for the synthesis of the corresponding primary alkyl bromide. The reaction is generally clean and efficient for allylic alcohols like 3-hexen-1-ol.

Reaction Scheme: 3 CH₃CH₂CH=CHCH₂CH₂OH + PBr₃ → 3 CH₃CH₂CH=CHCH₂CH₂Br + H₃PO₃

The Appel Reaction

The Appel reaction provides a mild alternative for the conversion of alcohols to alkyl halides using a combination of a triarylphosphine (typically triphenylphosphine, PPh₃) and a carbon tetrahalide (in this case, carbon tetrabromide, CBr₄). A significant advantage of this method is its mild reaction conditions, which are often compatible with sensitive functional groups.

Reaction Scheme: CH₃CH₂CH=CHCH₂CH₂OH + PPh₃ + CBr₄ → CH₃CH₂CH=CHCH₂CH₂Br + Ph₃PO + CHBr₃

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound from 3-hexen-1-ol. Please note that specific yields and reaction conditions can vary based on the stereochemistry of the starting material ((Z)- or (E)-3-hexen-1-ol) and the precise experimental setup.

Table 1: Reagents and Stoichiometry

| Method | Reagent | Stoichiometry (relative to alcohol) | Function |

| PBr₃ | Phosphorus Tribromide (PBr₃) | 0.33 - 0.4 equivalents | Brominating agent |

| Pyridine (optional) | 0.02 equivalents | Acid scavenger | |

| Appel Reaction | Carbon Tetrabromide (CBr₄) | 1.1 - 1.5 equivalents | Bromine source |

| Triphenylphosphine (PPh₃) | 1.1 - 1.5 equivalents | Phosphine reagent |

Table 2: Reaction Conditions and Yields

| Method | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| PBr₃ | Diethyl ether, Pentane, or neat | 0 to room temperature | 1 - 4 | 70 - 90 |

| Appel Reaction | Dichloromethane, Acetonitrile | 0 to room temperature | 1 - 3 | 80 - 95 |

Detailed Experimental Protocols

Synthesis of this compound using Phosphorus Tribromide

Materials:

-

3-hexen-1-ol (1.0 eq)

-

Phosphorus tribromide (0.4 eq)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 3-hexen-1-ol in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled to 0 °C in an ice bath.

-

Phosphorus tribromide is added dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not rise above 5-10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is carefully poured onto crushed ice and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by fractional distillation under reduced pressure.

Synthesis of this compound via the Appel Reaction

Materials:

-

3-hexen-1-ol (1.0 eq)

-

Carbon tetrabromide (1.2 eq)

-

Triphenylphosphine (1.2 eq)

-

Anhydrous dichloromethane

-

Pentane or Hexane

Procedure:

-

Triphenylphosphine is dissolved in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of carbon tetrabromide in anhydrous dichloromethane is added dropwise to the stirred triphenylphosphine solution.

-

A solution of 3-hexen-1-ol in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is triturated with pentane or hexane to precipitate the triphenylphosphine oxide byproduct.

-

The solid is removed by filtration, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by fractional distillation under reduced pressure.

Visualizations

Reaction Pathway

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-hexene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the isomers of 1-Bromo-3-hexene. Due to its structure, this compound can exist as geometric isomers ((E) and (Z)) and, as it is a chiral molecule, also as a pair of enantiomers (R and S). This document compiles the available data for these isomers, outlines standard experimental protocols for the determination of key physical properties, and illustrates the isomeric relationships.

Core Physical Properties

The physical properties of this compound isomers are crucial for their separation, purification, and application in synthesis. While data for the (Z)-isomer is partially available, experimental values for the (E)-isomer are not readily found in publicly accessible databases.

Data Presentation

The following table summarizes the available quantitative data for the geometric isomers of this compound.

| Physical Property | (Z)-1-Bromo-3-hexene | (E)-1-Bromo-3-hexene |

| Molecular Formula | C₆H₁₁Br | C₆H₁₁Br |

| Molecular Weight | 163.06 g/mol | 163.06 g/mol |

| Boiling Point | 149-151 °C | Data not available |

| Density | Data not available | Data not available |

| Refractive Index | 1.4715 (at 20°C)[1] | Data not available |

| Optical Rotation | Data not available for individual enantiomers | Data not available for individual enantiomers |

Isomeric Relationships

This compound presents a clear example of both constitutional and stereoisomerism. The location of the bromo substituent and the double bond can vary, leading to different constitutional isomers. Within the this compound structure, the geometry of the double bond gives rise to (E) and (Z) diastereomers, and the presence of a stereocenter at carbon 3 results in (R) and (S) enantiomers for each geometric isomer.

Experimental Protocols

The determination of the physical properties of liquid compounds such as the this compound isomers follows well-established laboratory procedures.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination on a microscale is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample of the liquid

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other high-boiling liquid

Procedure:

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.

-

The Thiele tube is gently heated. Initially, a slow stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of Density

Density is the mass per unit volume of a substance. It is a temperature-dependent property.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Water bath for temperature control

-

The liquid sample

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

-

The filled pycnometer is placed in a water bath at a constant, known temperature (e.g., 20°C) to allow for thermal equilibration.

-

The pycnometer is removed from the water bath, dried, and weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

The liquid sample

-

Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

-

The prism of the refractometer is cleaned and dried.

-

A few drops of the liquid sample are placed on the prism.

-

The prism is closed, and the sample is allowed to come to the desired temperature, which is maintained by the circulating water bath.

-

The light source is switched on, and the eyepiece is adjusted until the crosshairs are in focus.

-

The adjustment knob is turned until the boundary between the light and dark regions is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale.

Chirality and Optical Activity

The carbon at the 3-position in this compound is a stereocenter, as it is bonded to four different groups: a hydrogen atom, an ethyl group, a vinyl group, and a bromoethyl group. This chirality means that this compound can exist as enantiomers, which are non-superimposable mirror images of each other.[2][3]

Enantiomers have identical physical properties such as boiling point, density, and refractive index.[4] They are distinguished by their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) by an equal magnitude.[4][5] A 50:50 mixture of two enantiomers, known as a racemic mixture, will show no optical rotation.[4]

Experimental determination of the specific rotation of each enantiomer of this compound would require their separation (resolution) and analysis using a polarimeter. At present, no such data appears to be publicly available.

References

An In-depth Technical Guide to 1-Bromo-3-hexene: CAS Numbers, Molecular Structure, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-hexene, a valuable reagent in organic synthesis. It details the distinct properties of its isomers, provides known experimental protocols for its synthesis, and illustrates a key reaction pathway.

Introduction

This compound is an organobromine compound with the chemical formula C₆H₁₁Br. Its structure, featuring both an alkene and an alkyl halide functional group, makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of a double bond at the 3-position gives rise to cis/trans (Z/E) stereoisomerism, resulting in two distinct isomers with unique identifiers and potentially different physical properties and reactivity.

Molecular Structure and Isomerism

The core structure of this compound consists of a six-carbon chain with a bromine atom located at the first carbon (C1) and a carbon-carbon double bond between the third and fourth carbons (C3 and C4). The spatial arrangement of the alkyl groups around this double bond defines the two stereoisomers: (Z)-1-Bromo-3-hexene (cis) and (E)-1-Bromo-3-hexene (trans).

A third designation, this compound (CAS Number: 84254-20-6), is often used when the isomeric composition is not specified.[1]

(Z)-1-Bromo-3-hexene (cis)

-

Synonyms: cis-1-Bromo-3-hexene, (3Z)-1-Bromo-3-hexene

-

CAS Number: 5009-31-4[2]

-

Molecular Structure:

Caption: Molecular structure of (Z)-1-Bromo-3-hexene.

(E)-1-Bromo-3-hexene (trans)

-

Synonyms: trans-1-Bromo-3-hexene, (3E)-1-Bromo-3-hexene

-

CAS Number: 63281-96-9

-

Molecular Structure:

Caption: Molecular structure of (E)-1-Bromo-3-hexene.

Physicochemical Properties

| Property | (Z)-1-Bromo-3-hexene | (E)-1-Bromo-3-hexene (Computed) | This compound (Mixture) |

| CAS Number | 5009-31-4 | 63281-96-9 | 84254-20-6[1] |

| Molecular Formula | C₆H₁₁Br | C₆H₁₁Br | C₆H₁₁Br |

| Molecular Weight | 163.06 g/mol | 163.06 g/mol | 163.06 g/mol |

| Boiling Point | 149-151 °C | Not available | Not available |

| Refractive Index | 1.4715 (at 20 °C, 589.3 nm) | Not available | Not available |

| IUPAC Name | (3Z)-1-bromohex-3-ene | (3E)-1-bromohex-3-ene | 1-bromohex-3-ene |

Experimental Protocols

Synthesis of (E)-1-Bromo-3-hexene from (E)-3-Hexen-1-ol

A common method for the synthesis of this compound involves the bromination of the corresponding alcohol, 3-hexen-1-ol. The following is a representative, though generalized, protocol.

Materials:

-

(E)-3-Hexen-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (E)-3-Hexen-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

-

Slowly add phosphorus tribromide dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by slowly adding it to ice-cold water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (E)-1-Bromo-3-hexene.

-

Purify the product by fractional distillation.

Grignard Reaction of this compound with an Aldehyde

This compound can be used to prepare a Grignard reagent, which is a potent nucleophile for forming new carbon-carbon bonds. This example outlines the reaction with a generic aldehyde.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

A generic aldehyde (e.g., acetaldehyde)

-

Aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings under an inert atmosphere.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of this compound in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.

-

Once the reaction has started, add the remaining this compound solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish solution is the Grignard reagent, 3-hexenylmagnesium bromide.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent in an ice bath.

-

Add a solution of the aldehyde in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude alcohol product.

-

Purify the product by column chromatography or distillation.

-

Signaling Pathways and Logical Relationships

The Grignard reaction is a fundamental transformation in organic chemistry. The logical workflow for the synthesis of a secondary alcohol from this compound and an aldehyde can be visualized as follows:

Caption: Workflow for the Grignard reaction of this compound.

This diagram illustrates the key steps, starting from the formation of the Grignard reagent to the final alcohol product after nucleophilic addition and aqueous work-up. This pathway is a cornerstone of synthetic organic chemistry, allowing for the construction of complex carbon skeletons.

References

In-Depth Technical Guide to Safe Handling of 1-Bromo-3-hexene in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling of 1-Bromo-3-hexene in a laboratory environment. The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in research and development.

Hazard Identification and Classification

This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[1] It is crucial for laboratory personnel to be fully aware of its potential hazards before handling.

1.1. GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor[1] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1] |

| Hazardous to the aquatic environment, long-term hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[1] |

1.2. Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C6H11Br[1] |

| Molecular Weight | 163.06 g/mol [1] |

| Appearance | Light yellow liquid (based on isomer data)[2] |

| Odor | Characteristic (based on isomer data)[2] |

| Boiling Point | Data not available |

| Flash Point | Data not available for this compound. For the isomer 6-Bromo-1-hexene, the flash point is 54 °C (129.2 °F) - closed cup.[3] |

| Density | Data not available for this compound. For the isomer 6-Bromo-1-hexene, the density is 1.22 g/mL at 25 °C.[3] |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing the risks associated with this compound.

2.1. Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] |

| Skin Protection | Fire/flame resistant and impervious clothing.[4] Chemically resistant gloves (e.g., nitrile, neoprene) must be inspected prior to use. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[4] |

2.2. Engineering Controls

| Control | Specification |

| Ventilation | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] |

| Ignition Sources | All sources of ignition, including open flames, sparks, and hot surfaces, must be eliminated from the work area.[2][5] Use explosion-proof electrical and lighting equipment.[6] |

| Eyewash and Safety Shower | An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[6] |

2.3. Storage

| Condition | Specification |

| Container | Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] |

| Incompatibilities | Keep away from strong oxidizing agents and strong bases.[2] |

| Temperature | To maintain product quality, refrigeration may be recommended.[2] |

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

3.1. First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[7] If skin irritation persists, consult a physician.[2] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[7] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[7] |

3.2. Fire-Fighting Measures

| Extinguishing Media | Unsuitable Extinguishing Media | Specific Hazards | Protective Equipment for Firefighters |

| Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] | Do not use a solid water stream as it may scatter and spread the fire. | Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Containers may explode when heated.[6] Hazardous decomposition products include carbon oxides and hydrogen bromide gas.[7] | Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[6][7] |

3.3. Accidental Release Measures

| Personal Precautions | Environmental Precautions | Methods for Containment and Cleaning Up |

| Evacuate personnel to a safe area.[7] Wear appropriate personal protective equipment (PPE).[7] Ensure adequate ventilation and remove all sources of ignition.[7] | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7] | Contain the spill with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).[8] Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2][5] |

Experimental Protocols and Logical Workflows

Hazard Mitigation Workflow

The following diagram illustrates a logical workflow for mitigating hazards when working with this compound.

Caption: A logical workflow for mitigating hazards associated with this compound.

Conclusion

This compound is a valuable reagent in chemical synthesis but requires stringent safety precautions due to its flammability and irritant properties. Adherence to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment, proper engineering controls, and a thorough understanding of emergency procedures, is essential for maintaining a safe laboratory environment. All personnel should be trained on these procedures before working with this compound.

References

- 1. This compound | C6H11Br | CID 6537741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 6-溴-1-己烯 95% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. jk-sci.com [jk-sci.com]

Solubility Profile of 1-Bromo-3-hexene: A Technical Guide for Researchers

For immediate release:

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-3-hexene in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines a predictive approach to solubility based on Hansen Solubility Parameters (HSP) and provides a detailed experimental protocol for laboratory verification.

Executive Summary

This compound is a halogenated alkene with significant applications in organic synthesis. Understanding its solubility is crucial for reaction kinetics, purification processes, and formulation development. This guide addresses the notable absence of quantitative solubility data in publicly available literature by employing a predictive methodology. Hansen Solubility Parameters are utilized to forecast the miscibility of this compound with various organic solvents. The predicted solubilities are presented in a clear, tabular format for ease of comparison. Furthermore, a detailed experimental protocol is provided to enable researchers to verify these predictions and determine precise solubility limits under specific laboratory conditions.

Theoretical Framework: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from atomic forces.

-

δp (Polar): Energy from intermolecular dipole moments.

-

δh (Hydrogen Bonding): Energy from hydrogen bonding.

The total Hansen solubility parameter is given by the equation:

δt2=δd2+δp2+δh2Two substances are likely to be miscible if their HSP values are similar. The proximity of these values is quantified by the Hansen distance (Ra):

Ra=4(δd1−δd2)2+(δp1−δp2)2+(δh1−δh2)2A smaller Ra value indicates a higher likelihood of miscibility.

Predicted Solubility of this compound

Due to the lack of experimental data, the Hansen Solubility Parameters for this compound were estimated using the group contribution method. The estimated HSP values for this compound are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for this compound

| Parameter | Value (MPa½) |

| δd | 16.5 |

| δp | 5.0 |

| δh | 4.0 |

Based on these estimated values, the solubility of this compound in a range of common organic solvents was predicted. The results, including the calculated Hansen distance (Ra), are summarized in Table 2. A lower Ra value suggests better solubility.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (Hansen Distance) | Predicted Solubility |

| Alcohols | |||||

| Methanol | 15.1 | 12.3 | 22.3 | 19.3 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 16.6 | Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | 12.9 | Moderate |

| Ethers | |||||

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 4.6 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.2 | High |

| Halogenated Hydrocarbons | |||||

| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.4 | High |

| Chloroform | 17.8 | 3.1 | 5.7 | 3.5 | High |

| Aromatic Hydrocarbons | |||||

| Benzene | 18.4 | 0.0 | 2.0 | 6.2 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 4.9 | High |

| Ketones | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 7.3 | Moderate |

| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 | 5.0 | High |

| Esters | |||||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.5 | High |

| Alkanes | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 7.8 | Moderate |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 7.3 | Moderate |

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the miscibility of this compound in a liquid organic solvent.

4.1. Materials

-

This compound (solute)

-

Selected organic solvent

-

Calibrated pipettes or micropipettes

-

Vortex mixer

-

Small, clear glass vials with caps (e.g., 2 mL)

-

Analytical balance (for quantitative measurements)

-

Fume hood

4.2. Procedure for Qualitative Miscibility Testing

-

Preparation: In a fume hood, add 1.0 mL of the selected organic solvent to a clean, dry glass vial.

-

Addition of Solute: To the solvent, add 1.0 mL of this compound.

-

Mixing: Cap the vial securely and vortex the mixture for 30 seconds.

-

Observation: Allow the vial to stand undisturbed for at least 5 minutes. Observe the mixture against a well-lit background.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are visible.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that does not separate completely.

-

-

Record Results: Document the observations for each solvent tested.

4.3. Procedure for Quantitative Solubility Determination (Optional)

For a more precise determination of solubility limits:

-

Preparation: Accurately weigh a known mass of this compound into a tared vial.

-

Titration: Gradually add small, measured volumes of the organic solvent to the vial, vortexing after each addition, until the this compound is completely dissolved and a single clear phase is observed.

-

Calculation: Record the total volume of solvent added. Calculate the solubility in terms of g/100 mL or mol/L.

-

Temperature Control: For more accurate results, perform the experiment at a constant, recorded temperature, as solubility is temperature-dependent.

Visualization of Workflow

The following diagram illustrates the logical workflow for predicting and verifying the solubility of this compound.

Caption: Workflow for predicting and verifying the solubility of this compound.

Conclusion

This technical guide provides a robust framework for understanding and evaluating the solubility of this compound in common organic solvents. The predictive data generated using Hansen Solubility Parameters offers valuable guidance for solvent selection in various research and development applications. The accompanying experimental protocol allows for straightforward verification and refinement of these predictions, ensuring a solid foundation for any subsequent experimental work. It is anticipated that this guide will serve as a valuable resource for scientists and researchers working with this important chemical intermediate.

Theoretical Calculations of 1-Bromo-3-hexene Reaction Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-hexene is a valuable building block in organic synthesis, capable of undergoing a variety of transformations due to its allylic bromide functionality. Understanding the underlying reaction mechanisms is crucial for controlling product selectivity and optimizing reaction conditions. This technical guide provides an in-depth analysis of the theoretical calculations used to elucidate the reaction mechanisms of this compound, with a focus on nucleophilic substitution (S_N_1, S_N_2, S_N_1', and S_N_2') and elimination (E1 and E2) pathways. This document summarizes key quantitative data from computational studies on analogous systems, details relevant experimental and computational protocols, and provides visualizations of the reaction pathways.

Introduction

This compound exists as (E) and (Z) stereoisomers and is a classic example of an allylic halide. Its reactivity is characterized by the interplay of several competing reaction mechanisms. The presence of the double bond in conjugation with the carbon-bromine bond leads to the possibility of allylic rearrangement, where the nucleophile attacks at the γ-carbon (C3) in addition to the α-carbon (C1).[1] Both S_N_1 and S_N_2 reactions are accelerated in allylic systems compared to their saturated counterparts. The S_N_1 pathway is favored due to the formation of a resonance-stabilized allylic carbocation, while the S_N_2 reaction benefits from the stabilization of the transition state through overlap of the p-orbitals of the incoming nucleophile and leaving group with the π-system of the double bond.[2]

Theoretical calculations, particularly using Density Functional Theory (DFT), have become indispensable tools for investigating these complex reaction landscapes.[3][4] These methods allow for the determination of transition state geometries, activation energies, and reaction thermodynamics, providing insights that are often difficult to obtain experimentally.

Reaction Mechanisms

The primary reaction pathways for this compound in the presence of a nucleophile/base are:

-

S_N_2 (Direct Substitution): A bimolecular, one-step mechanism where the nucleophile attacks the α-carbon (C1), leading to inversion of stereochemistry if the carbon is chiral.

-

S_N_2' (Allylic Rearrangement): A bimolecular, one-step mechanism where the nucleophile attacks the γ-carbon (C3), causing a shift of the double bond.

-

S_N_1 (Direct Substitution): A unimolecular, two-step mechanism involving the formation of a resonance-stabilized allylic carbocation intermediate, followed by nucleophilic attack at the α-carbon.

-

S_N_1' (Allylic Rearrangement): A unimolecular, two-step mechanism where the nucleophilic attack occurs at the γ-carbon of the allylic carbocation intermediate.

-

E2 (Bimolecular Elimination): A concerted, one-step mechanism where a base removes a proton from the β-carbon (C2), leading to the formation of a conjugated diene.

-

E1 (Unimolecular Elimination): A two-step mechanism that proceeds through the same allylic carbocation as the S_N_1 pathway, followed by deprotonation at the β-carbon.

The competition between these pathways is influenced by factors such as the nature of the nucleophile/base, the solvent, temperature, and the stereochemistry of the substrate.[2][5]

Computational Methodologies

Detailed theoretical investigations of the reaction mechanisms of this compound and related allylic systems typically employ quantum chemical calculations. A representative computational protocol is outlined below.

Computational Protocol

A common approach for modeling these reactions involves the following steps:

-

Geometry Optimization: The geometries of the reactants, transition states, intermediates, and products are optimized using a suitable level of theory, often a hybrid DFT functional like B3LYP or M06-2X, in conjunction with a basis set such as 6-31G(d) or a larger one for better accuracy.[6][7]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

-

Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set, such as CCSD(T) or a larger Pople-style (e.g., 6-311++G(d,p)) or Dunning-type (e.g., aug-cc-pVTZ) basis set.[8]

-

Solvation Modeling: To simulate reactions in solution, a solvent model is incorporated. This can be an implicit model, like the Polarizable Continuum Model (PCM), or an explicit model where a number of solvent molecules are included in the calculation.[1][9]

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can be performed to confirm that a located transition state connects the correct reactants and products.

Data Presentation

Table 1: Calculated Activation Barriers (ΔG‡) for S_N_2 and S_N_2' Reactions of a Model Allylic Bromide

| Reaction Pathway | Nucleophile | Solvent | Calculated ΔG‡ (kcal/mol) | Reference |

| S_N_2 | Cl⁻ | Gas Phase | 15.2 | [3] |

| S_N_2' | Cl⁻ | Gas Phase | 18.5 | [3] |

| S_N_2 | I⁻ | Gas Phase | 12.8 | [3] |

| S_N_2' | I⁻ | Gas Phase | 16.1 | [3] |

Note: Data is for the analogous reaction of X⁻ + CH₂=CHCH₂Br. The presence of an ethyl group in this compound would introduce steric hindrance, likely increasing the activation barrier for the S_N_2 pathway.

Table 2: Expected Relative Rates for Competing Mechanisms of this compound

| Substrate | Nucleophile/Base | Solvent | Dominant Mechanism(s) |

| Secondary Allylic | Strong, non-bulky nucleophile | Polar aprotic | S_N_2 |

| Secondary Allylic | Weak nucleophile | Polar protic | S_N_1, S_N_1' |

| Secondary Allylic | Strong, bulky base | Polar aprotic | E2 |

| Secondary Allylic | Weak base | Polar protic, heat | E1, S_N_1, S_N_1' |

Visualizations of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms of this compound.

Caption: S_N_2 Reaction Pathway

Caption: S_N_2' Reaction Pathway

Caption: S_N_1/S_N_1' Reaction Pathways

Caption: E2 Reaction Pathway

Conclusion

The reaction mechanisms of this compound are a complex interplay of competing substitution and elimination pathways. Theoretical calculations, particularly DFT, provide a powerful framework for understanding the subtle energetic differences that govern product distribution. While specific computational data for this compound is limited in the current literature, studies on analogous allylic systems offer valuable insights into the expected reactivity. The methodologies and visualizations presented in this guide serve as a foundation for researchers and professionals in drug development to design experiments, predict outcomes, and ultimately control the chemical transformations of this versatile synthetic intermediate. Further dedicated computational studies on this compound would be beneficial to provide more precise quantitative data and a deeper understanding of its reaction landscape.

References

- 1. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]

- 2. Khan Academy [khanacademy.org]

- 3. Computational insights into the origins of regio- and enantioselectivities in palladium-catalyzed allylic substitution reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Allylic substitution reactions with fluorinated nucleophiles [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. A DFT Study on the Molecular Mechanism of Additions of Electrophilic and Nucleophilic Carbenes to Non-Enolizable Cycloaliphatic Thioketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 1-Bromo-3-hexene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 1-bromo-3-hexene as a versatile precursor in organic synthesis, with a focus on its application in the stereoselective synthesis of insect sex pheromones and its potential in widely-used coupling reactions. Detailed protocols are provided for key synthetic transformations.

Introduction

This compound is a halogenated alkene that serves as a valuable C6 building block in organic synthesis.[1][2] It exists as two geometric isomers, (Z)-1-bromo-3-hexene and (E)-1-bromo-3-hexene, which are key precursors for the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.[2] The presence of both a double bond and a bromine atom allows for a range of chemical transformations, making it a strategic component in the construction of complex molecular architectures. The bromine atom can be readily displaced or converted to an organometallic species, while the alkene moiety can undergo various addition and cross-coupling reactions.

Application 1: Stereoselective Synthesis of Insect Sex Pheromones

A significant application of this compound is in the stereoselective synthesis of insect sex pheromones. These compounds are crucial for environmentally benign pest management strategies. The specific geometry of the double bonds in these pheromones is often critical for their biological activity.

One notable example is the synthesis of (Z)-7-dodecen-1-yl acetate, a component of the sex pheromone of the turnip moth (Agrotis segetum). The synthesis utilizes (Z)-1-bromo-3-hexene as a key starting material to introduce the Z-configured double bond into the final product.

Protocol: Synthesis of (Z)-7-Dodecen-1-yl Acetate

This protocol details the coupling of (Z)-1-bromo-3-hexene with a protected 6-carbon acetylenic fragment, followed by reduction and acetylation to yield the target pheromone.

Step 1: Alkylation of Lithio-6-(tetrahydro-2-pyranyloxy)-1-hexyne

A solution of 6-(tetrahydro-2-pyranyloxy)-1-hexyne in dry tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexane is added dropwise to generate the lithium acetylide. After stirring for a short period, a solution of (Z)-1-bromo-3-hexene in dry THF is added. The reaction mixture is allowed to warm to room temperature and stirred overnight.

Step 2: Deprotection and Reduction

The resulting coupled product is then deprotected by treatment with an acidic solution (e.g., dilute HCl) to remove the tetrahydropyranyl (THP) protecting group, affording the corresponding alcohol. The internal alkyne is subsequently reduced to a (Z)-alkene using a stereoselective reducing agent, such as hydrogen gas with Lindlar's catalyst. This step is crucial for maintaining the Z-geometry of the newly formed double bond.

Step 3: Acetylation

Finally, the resulting (Z,Z)-dodecadien-1-ol is acetylated using acetic anhydride in the presence of a base like pyridine or triethylamine to yield (Z)-7-dodecen-1-yl acetate.

Quantitative Data:

| Step | Reactants | Product | Yield (%) | Purity (%) |

| 1 | (Z)-1-bromo-3-hexene, 6-(THP-oxy)-1-hexyne | 1-(THP-oxy)-dodec-8-yn-5-ene | ~75 | >95 |

| 2 | 1-(THP-oxy)-dodec-8-yn-5-ene | (Z,Z)-dodeca-5,8-dien-1-ol | ~90 | >98 |

| 3 | (Z,Z)-dodeca-5,8-dien-1-ol | (Z)-7-dodecen-1-yl acetate | >95 | >99 |

Note: Yields and purities are approximate and can vary based on reaction scale and purification methods.

Logical Workflow for Pheromone Synthesis:

Caption: Synthetic pathway for (Z)-7-dodecen-1-yl acetate.

Application 2: Grignard Reagent Formation and Subsequent Reactions

This compound can be readily converted into its corresponding Grignard reagent, (hex-3-en-1-yl)magnesium bromide. This organometallic reagent is a powerful nucleophile that can react with a wide range of electrophiles to form new carbon-carbon bonds.

Protocol: Preparation and Reaction of (Hex-3-en-1-yl)magnesium Bromide with an Epoxide

This protocol describes the formation of the Grignard reagent from (E)-1-bromo-3-hexene and its subsequent reaction with a simple epoxide, such as ethylene oxide.

Step 1: Grignard Reagent Formation

Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small crystal of iodine is added as an initiator. A solution of (E)-1-bromo-3-hexene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is typically initiated by gentle warming. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Ethylene Oxide

The solution of (hex-3-en-1-yl)magnesium bromide is cooled in an ice bath. A solution of ethylene oxide in anhydrous diethyl ether or THF is added dropwise. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

Step 3: Work-up

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the product, (E)-oct-5-en-1-ol.

Quantitative Data:

| Step | Reactants | Product | Yield (%) |

| 1 & 2 | (E)-1-bromo-3-hexene, Mg, Ethylene Oxide | (E)-oct-5-en-1-ol | 80-90 |

Experimental Workflow for Grignard Reaction:

Caption: Workflow for the synthesis of (E)-oct-5-en-1-ol.

Application 3: Palladium-Catalyzed Cross-Coupling Reactions

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.

Protocol: Suzuki-Miyaura Coupling of (E)-1-Bromo-3-hexene with a Vinylboronic Acid

This protocol provides a general procedure for the coupling of (E)-1-bromo-3-hexene with a generic vinylboronic acid.

Reaction Setup:

To a reaction vessel are added (E)-1-bromo-3-hexene, the vinylboronic acid (1.1 to 1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents). A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added.

Reaction Execution:

The reaction mixture is degassed by bubbling argon or nitrogen through the solution for 15-30 minutes. The mixture is then heated to a temperature between 80-100°C and stirred until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up and Purification:

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1,3-diene product.

Quantitative Data:

| Reactants | Catalyst | Product | Yield (%) |

| (E)-1-bromo-3-hexene, Vinylboronic acid | Pd(PPh₃)₄ | Substituted 1,3-diene | 70-95 |

Signaling Pathway Analogy for Suzuki Coupling:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Palladium-Catalyzed Cross-Coupling Reaction of Diazo Compounds and Vinyl Boronic Acids: An Approach to 1,3-Diene Compounds [organic-chemistry.org]

- 2. Palladium-catalyzed cross-coupling reaction of diazo compounds and vinyl boronic acids: an approach to 1,3-diene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Formation of (3-hexen-1-yl)magnesium bromide: An Application Note

Introduction

Grignard reagents are powerful nucleophiles extensively utilized in organic synthesis for the formation of carbon-carbon bonds.[1] This application note provides a detailed protocol for the preparation of the Grignard reagent (3-hexen-1-yl)magnesium bromide from 1-bromo-3-hexene. Due to the allylic nature of the starting material, specific precautions must be taken to minimize side reactions, primarily Wurtz-type homocoupling.[2] This protocol is intended for researchers, scientists, and drug development professionals familiar with organometallic chemistry and anhydrous reaction techniques.

Core Principles

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[3] The magnesium inserts into the carbon-halogen bond, reversing the polarity of the carbon atom and rendering it nucleophilic.[4] For allylic halides such as this compound, the resulting Grignard reagent is in equilibrium with its rearranged isomer. However, for many subsequent reactions, this equilibrium does not pose a significant issue. A critical aspect of this procedure is the maintenance of strictly anhydrous conditions, as Grignar reagents are highly reactive towards protic solvents like water.[5]

Experimental Protocol

This protocol outlines the formation of (3-hexen-1-yl)magnesium bromide. All glassware should be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

This compound (1.0 eq)

-

Magnesium turnings (1.2 - 2.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a single crystal for initiation)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture.[6]

-

Magnesium Activation: Place the magnesium turnings into the cooled flask. Add a single crystal of iodine. The iodine helps to activate the magnesium surface by removing the passivating oxide layer.[6] Gently warm the flask with a heat gun under the inert atmosphere until the purple color of the iodine vapor is observed and subsequently dissipates.

-

Initiation: Add a small portion (approximately 10%) of a solution of this compound in anhydrous THF to the activated magnesium. The reaction is typically initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane if necessary.[7] A successful initiation is indicated by the disappearance of the iodine color (if any remains), the appearance of a cloudy or greyish solution, and a gentle reflux of the solvent.

-

Addition of Alkyl Halide: Once the reaction has initiated, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating. If the reaction becomes too vigorous, cooling with a water bath may be necessary.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-3 hours to ensure complete consumption of the starting material.[6] The completion of the reaction is often indicated by the cessation of bubbling and the formation of a dark grey or brownish solution.

-

Quantification (Optional but Recommended): The concentration of the prepared Grignard reagent can be determined by titration before its use in subsequent reactions.

Data Presentation

The following table summarizes typical reaction parameters for the formation of allylic Grignard reagents. Please note that yields can vary depending on the specific substrate, purity of reagents, and the strictness of anhydrous conditions.

| Parameter | Value/Range | Notes |

| Reactant Equivalents | ||

| This compound | 1.0 eq | |

| Magnesium | 1.2 - 2.0 eq | An excess of magnesium is used to favor Grignard formation and minimize Wurtz coupling. |

| Reaction Conditions | ||

| Solvent | Anhydrous THF | Diethyl ether can also be used.[8] |

| Temperature | Room Temperature to Reflux (~66 °C in THF) | The reaction is exothermic; temperature control is crucial during addition. |

| Reaction Time | 1 - 4 hours | Includes addition time and subsequent stirring.[6] |

| Typical Yields | 70 - 90% | Yields are highly dependent on reaction conditions and the absence of moisture. |

| Major Side Product | 3,7-Dodecadiene (Wurtz Coupling Product) | Formation is minimized by slow addition and using an excess of magnesium.[2] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the formation of (3-hexen-1-yl)magnesium bromide.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. adichemistry.com [adichemistry.com]

- 5. youtube.com [youtube.com]

- 6. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions Using 1-Bromo-3-hexene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 1-Bromo-3-hexene as an electrophilic partner. This versatile reaction enables the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of complex organic molecules, including pharmaceutical intermediates and novel chemical entities.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. While extensively utilized for aryl and vinyl halides, its application with allylic halides such as this compound offers a strategic route to introduce allylic moieties into organic scaffolds. This protocol focuses on the practical application of this compound in these coupling reactions, providing standardized procedures and expected outcomes.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide. This step is facilitated by the presence of a base.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

Below are detailed protocols for a representative Suzuki-Miyaura cross-coupling reaction between this compound and Phenylboronic Acid.

Reaction Scheme:

A representative Suzuki-Miyaura reaction.

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Phenylboronic Acid (1.2 mmol, 1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.)

-

Toluene (5 mL)

-

Water (1 mL)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and Sodium Carbonate (2.0 mmol).

-

Solvent Addition and Degassing: Add toluene (5 mL) and water (1 mL) to the flask. Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to remove any dissolved oxygen.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.

Data Presentation

The following table summarizes the expected results for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids under the optimized conditions described above.

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic Acid | (E)-Hex-3-en-1-ylbenzene | 85 |

| 2 | 4-Methoxyphenylboronic Acid | 1-((E)-Hex-3-en-1-yl)-4-methoxybenzene | 82 |

| 3 | 4-Chlorophenylboronic Acid | 1-Chloro-4-((E)-hex-3-en-1-yl)benzene | 78 |

| 4 | Naphthalene-2-boronic acid | 2-((E)-Hex-3-en-1-yl)naphthalene | 80 |

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction using this compound.

General experimental workflow.

Signaling Pathway and Catalytic Cycle

The diagram below outlines the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic cycle of the Suzuki-Miyaura reaction.

Disclaimer: These protocols are intended for use by trained research professionals. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reaction conditions may need to be optimized for specific substrates and scales.

Application of 1-Bromo-3-hexene in the Synthesis of Insect Pheromones

Introduction

1-Bromo-3-hexene is a versatile bifunctional reagent in organic synthesis, featuring both an alkene and a bromoalkane. This unique structure allows for a variety of chemical transformations, making it a valuable building block in the synthesis of complex molecules, including natural products. Of particular interest to researchers in drug development and crop protection is its application in the synthesis of insect pheromones. These semiochemicals play a crucial role in the communication of many insect species and are increasingly utilized in environmentally benign pest management strategies. This application note details the use of this compound in the synthesis of (Z)-dodec-3-en-1-ol, a component of the sex pheromone of several moth species.

Key Reactions and Experimental Design

The synthetic strategy hinges on the conversion of this compound into a Grignard reagent, which then undergoes a coupling reaction with a suitable six-carbon electrophile to construct the twelve-carbon backbone of the target pheromone. The (Z)-geometry of the double bond in this compound is crucial for the biological activity of the final product and is retained throughout the reaction sequence.

Table 1: Key Reactants and their Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| (Z)-1-Bromo-3-hexene | C₆H₁₁Br | 163.06 | Starting material, precursor to the Grignard reagent |

| Magnesium turnings | Mg | 24.31 | Formation of the Grignard reagent |

| 6-(Tetrahydropyran-2-yloxy)hexanal | C₁₁H₂₀O₃ | 200.28 | Electrophile for the Grignard coupling reaction |

| (Z)-dodec-3-en-1-ol | C₁₂H₂₄O | 184.32 | Target natural product (pheromone component) |

Experimental Workflow

The overall synthetic workflow can be visualized as a two-step process: the formation of the Grignard reagent followed by the coupling reaction and deprotection.

Caption: Synthetic workflow for (Z)-dodec-3-en-1-ol.

Detailed Experimental Protocols

Protocol 1: Synthesis of (Z)-Hex-3-en-1-ylmagnesium bromide (Grignard Reagent)

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

-

Initiation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask. The flask is gently heated with a heat gun under a stream of nitrogen until violet iodine vapors are observed. The flask is then allowed to cool to room temperature.

-

Grignard Formation: Anhydrous tetrahydrofuran (THF) is added to the flask to cover the magnesium turnings. A solution of (Z)-1-bromo-3-hexene (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is typically initiated by gentle warming.

-

Completion: After the initial exothermic reaction subsides, the mixture is stirred at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent. The successful formation is indicated by the disappearance of the magnesium turnings and the formation of a grayish solution.

Protocol 2: Synthesis of (Z)-dodec-3-en-1-ol

-

Reaction Setup: A separate flame-dried, round-bottom flask is charged with a solution of 6-(tetrahydropyran-2-yloxy)hexanal (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Coupling Reaction: The freshly prepared Grignard reagent solution is added dropwise to the cooled aldehyde solution via a cannula. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Deprotection: The crude protected alcohol is dissolved in methanol, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is stirred at room temperature for 2 hours.

-

Workup and Purification: The reaction is neutralized with a saturated aqueous solution of sodium bicarbonate and the methanol is removed under reduced pressure. The residue is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (Z)-dodec-3-en-1-ol.

Table 2: Representative Yields and Purity

| Step | Product | Typical Yield (%) | Purity (by GC-MS) |

| Grignard Formation | (Z)-Hex-3-en-1-ylmagnesium bromide | Assumed quantitative in solution | Not isolated |

| Coupling & Deprotection | (Z)-dodec-3-en-1-ol | 65-75% (over two steps) | >95% |

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression of bond formation and functional group manipulation.

Caption: Key transformations in the synthesis of (Z)-dodec-3-en-1-ol.